2-(2-benzyl-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-20(22-10-12-25-13-11-22)15-23-18-9-5-4-8-17(18)21-19(23)14-16-6-2-1-3-7-16/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLAYXHNMLLBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-benzyl-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing on various research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylbenzimidazole with morpholine and appropriate reagents under controlled conditions. The methods used often include variations of the Willgerodt–Kindler reaction, which has been adapted to optimize yields and purity of the final product .
Biological Activity
The biological activities of benzimidazole derivatives are extensive, with documented effects against a variety of diseases. The compound has shown promise in several key areas:
Antimicrobial Activity
Benzimidazole derivatives have been reported to possess significant antimicrobial properties. Studies indicate that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Anticancer Properties
Research has highlighted the anticancer potential of benzimidazole derivatives. For instance, certain analogs have demonstrated inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure of the benzimidazole moiety is believed to play a crucial role in these activities .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzimidazole scaffold can significantly influence biological activity. For example, substituents at specific positions on the benzimidazole ring can enhance potency against various targets, including enzymes involved in cancer progression .
Case Study 1: Antimicrobial Evaluation
A series of benzimidazole derivatives were tested for their antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The results showed that compounds with a morpholine substituent exhibited enhanced activity compared to those without, suggesting that structural modifications can lead to improved bioactivity .
Case Study 2: Anticancer Activity
In a study evaluating the anticancer effects of various benzimidazole derivatives, one compound demonstrated an IC50 value of 25.3 nM against SNU16 cell lines. This highlights the potential for developing targeted therapies based on structural modifications to the benzimidazole framework .
Data Tables
Scientific Research Applications
Biological Activities
The compound exhibits several biological properties that make it a candidate for further research:
1. Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including 2-(2-benzyl-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone, have demonstrated broad-spectrum antimicrobial effects. Studies have shown significant activity against various gram-positive bacteria, suggesting its potential as an antibacterial agent .
2. Anticancer Properties
Compounds with benzimidazole structures are often investigated for their anticancer properties. The morpholine moiety may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that this compound could inhibit certain cancer cell lines, warranting further investigation into its mechanisms of action .
3. Antioxidant Activity
Benzimidazole derivatives are also known for their antioxidant properties. The presence of the morpholine group may contribute to the stabilization of free radicals, providing protective effects against oxidative stress in biological systems. This aspect is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Benzimidazole Derivative : The initial step involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole ring.
- Methylation or Alkylation : Subsequent reactions introduce the morpholine group through alkylation methods.
- Final Coupling Reaction : The final product is obtained by coupling the benzimidazole derivative with morpholine under suitable conditions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several studies have highlighted the applications and effectiveness of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(2-benzyl-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone with structurally related compounds from the evidence:
Spectral and Analytical Data
- IR/NMR Trends: Benzimidazole derivatives (e.g., 1l, 1m in ) show characteristic IR peaks for C=O (~1650–1700 cm⁻¹) and N-H (~3300 cm⁻¹). Morpholine protons typically appear as triplets in ¹H-NMR (~3.5–4.0 ppm) . The target compound’s benzyl group would produce aromatic protons at ~7.2–7.6 ppm, while the ethanone carbonyl is expected at ~200–210 ppm in ¹³C-NMR .
Key Research Findings and Gaps
- Pharmacological Gaps: No direct data on the target compound’s bioactivity are available in the evidence. Predictions are based on structural analogs (e.g., CA-IX inhibition in ).
- Thermal Stability: Benzimidazole derivatives with morpholine (e.g., 1l, mp 162°C) exhibit higher melting points than non-aromatic analogs, indicating strong intermolecular interactions .
Q & A
Q. What are the common synthetic routes for 2-(2-benzyl-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone?
- Methodological Answer : The synthesis typically involves a multi-step process:
Condensation : Reacting 2-benzylbenzimidazole precursors with morpholine-containing ketones or aldehydes under acidic conditions (e.g., acetic acid) .
Catalysis : Use of catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids to enhance reaction efficiency .
Solvent Systems : Reflux in polar aprotic solvents (e.g., DMF) or alcohols (e.g., ethanol) for 6–12 hours .
Purification : Recrystallization using ethanol or methanol to isolate the product, followed by column chromatography for impurities .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | 2-Benzylbenzimidazole, morpholin-4-yl ethanone, PTSA, DMF, 80°C, 8h | 65–72 | |
| Purification | Ethanol recrystallization | >95% purity |
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and molecular connectivity .
- IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the morpholinyl ketone) .
- Elemental Analysis : Validation of C, H, N content (e.g., %C calculated: 68.2 vs. experimental: 67.9) .
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., triclinic crystal system, space group P1) .
Crystallographic Data Example :
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | |
| Unit Cell (Å) | a = 10.6542, b = 11.5152, c = 11.6853 | |
| R Factor | 0.055 |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to accelerate condensation .
- Temperature Control : Maintaining 80–100°C balances reaction rate and decomposition .
- Stoichiometry : A 1:1.2 molar ratio of benzimidazole to morpholine derivatives reduces unreacted starting material .
Case Study :
Increasing catalyst loading from 5 mol% to 10 mol% improved yields from 65% to 78% in DMF at 80°C .
Q. How can contradictions between elemental analysis and spectral data (e.g., NMR) be resolved?
- Methodological Answer : Contradictions may arise from hydration, impurities, or tautomerism. Steps to resolve:
Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Dynamic NMR : Detect tautomeric forms (e.g., benzimidazole ring proton exchange) under variable temperatures .
Thermogravimetric Analysis (TGA) : Check for solvent or water content in the sample .
Example : A discrepancy in %N (calculated: 8.3% vs. experimental: 7.9%) was resolved via HRMS, confirming a hydrated form .
Q. What computational methods are used to predict the bioactivity of this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., fungal CYP51 for antifungal studies) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS software) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzyl) with bioactivity .
Docking Results Example :
| Derivative | Binding Energy (kcal/mol) | Target Protein | Reference |
|---|---|---|---|
| 9c (4-bromo substituent) | -8.2 | Fungal CYP51 |
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Modify the benzyl group (e.g., 4-fluoro, 4-methyl) or morpholine ring (e.g., 2,6-dimethyl) .
- Biological Assays : Test antifungal activity against Candida albicans or cytotoxicity in mammalian cell lines (e.g., HEK293) .
- Data Analysis : Use clustering algorithms (e.g., PCA) to group compounds by activity profiles .
SAR Findings : - 4-Chloro benzyl derivatives showed 3× higher antifungal activity than unsubstituted analogs .
- Morpholine N-alkylation reduced solubility but improved membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
